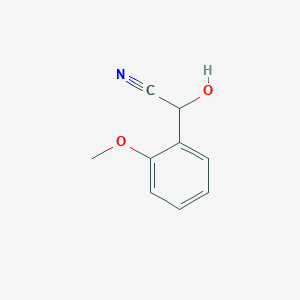

2-Hydroxy-2-(2-methoxyphenyl)acetonitrile

Description

Significance and Research Context in Organic Chemistry

The significance of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile in organic chemistry stems primarily from its role as a chiral building block. The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter, meaning the compound can exist as two enantiomers. The ability to synthesize this compound in an enantiomerically pure form is of great interest, as it allows for the construction of stereochemically defined target molecules, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Research in this area often focuses on the development of catalytic, enantioselective methods for the synthesis of cyanohydrins like this compound. ru.nl The resulting enantiopure cyanohydrins are versatile precursors to a variety of other chiral molecules. For instance, the hydrolysis of the nitrile group leads to α-hydroxy acids, while reduction can yield β-amino alcohols, both of which are important structural motifs in many natural products and synthetic drugs.

The methoxy (B1213986) group at the ortho position of the phenyl ring can influence the reactivity and selectivity of reactions involving the cyanohydrin moiety. It can act as a directing group in certain transformations and can modulate the electronic properties of the aromatic ring. Research has explored the synthesis of various derivatives, highlighting the compound's utility in creating diverse molecular architectures. nih.govmdpi.com

Historical Perspective of Relevant Acetonitrile (B52724) and Cyanohydrin Chemistry

The chemistry of both acetonitriles and cyanohydrins has a rich history that provides the foundation for the study of compounds like this compound.

The simplest organic nitrile, acetonitrile (CH₃CN), was first synthesized in 1847. chemrxiv.org It is widely used as a polar aprotic solvent in organic synthesis and has become an important C2 synthon, with its cyanomethyl group being incorporated into various bioactive molecules and natural products. chemrxiv.org

The study of cyanohydrins dates back even further. In 1903, Lapworth reported the racemic synthesis of cyanohydrins from aldehydes. ru.nl Just five years later, in a landmark discovery, Rosenthaler achieved the first enzyme-catalyzed enantioselective synthesis of a cyanohydrin. ru.nl This pioneering work laid the groundwork for the field of biocatalysis in organic synthesis. Since then, the development of methods for the asymmetric synthesis of cyanohydrins has been a significant area of research, with a wide range of chemical and enzymatic catalysts being developed. ru.nl The reversibility of cyanohydrin formation is a key aspect of their chemistry, allowing for their use as protecting groups for carbonyls and as intermediates in various synthetic transformations. mdpi.com

The synthesis of substituted phenylacetonitriles, the precursors to the corresponding cyanohydrins, has also been extensively studied. For example, methods for the preparation of p-methoxyphenylacetonitrile have been well-documented, involving reactions such as the cyanation of anisyl chloride. orgsyn.org These foundational studies in acetonitrile and cyanohydrin chemistry have been instrumental in enabling the exploration and application of more complex derivatives like this compound in modern organic synthesis.

Chemical Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₉H₉NO₂ | 163.17 |

| (2-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 |

| Acetonitrile | C₂H₃N | 41.05 |

| Mandelonitrile (B1675950) | C₈H₇NO | 133.15 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPHIQZIDOLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282018 | |

| Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53313-93-2 | |

| Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53313-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxy-2-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 2 2 Methoxyphenyl Acetonitrile

Conventional Synthetic Routes

The most direct and well-documented method for the synthesis of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile is through the nucleophilic addition of a cyanide source to 2-methoxybenzaldehyde (B41997). This reaction is a classic example of cyanohydrin formation.

The formation of this compound from 2-methoxybenzaldehyde is achieved through the addition of a cyanide ion to the carbonyl carbon of the aldehyde. This reaction is reversible and can be catalyzed by either acid or base. openstax.orgwikipedia.org

An efficient procedure for the synthesis of this compound involves the use of sodium cyanide (NaCN) in the presence of a cation exchange resin, DOWEX(R)50WX4, in acetonitrile (B52724) (CH3CN) at room temperature. orientjchem.orgorientjchem.org The optimization of this reaction has shown that using 2 molar equivalents of NaCN and 0.5 g of DOWEX(R)50WX4 per 1 mmol of 2-methoxybenzaldehyde in acetonitrile provides a high yield of the desired product. orientjchem.orgorientjchem.org

The reaction proceeds efficiently under these conditions, with studies on analogous aromatic aldehydes showing high to excellent yields (85-95%) within a timeframe of 60-120 minutes. orientjchem.orgorientjchem.org For the synthesis of this compound specifically, a reaction time of 120 minutes resulted in a 90% yield. orientjchem.org

Table 1: Synthesis of this compound from 2-Methoxybenzaldehyde

| Reactant | Reagents | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | NaCN (2 equiv.), DOWEX(R)50WX4 (0.5 g) | CH3CN | 120 | 90 |

DOWEX(R)50WX4 is a strongly acidic cation exchange resin that plays a crucial role in this synthetic protocol. orientjchem.orgorientjchem.org While the precise mechanism of its influence is not definitively established, it is proposed that the resin facilitates the reaction by acting as a proton source. orientjchem.org In the heterogeneous reaction mixture, the resin is thought to slowly exchange Na+ ions from the sodium cyanide with H+ ions, thereby increasing the hydrogen ion concentration in the vicinity of the reaction. orientjchem.org This in situ generation of a more acidic environment protonates the carbonyl oxygen of the 2-methoxybenzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide anion. orientjchem.org

The formation of cyanohydrins from aldehydes is a well-understood nucleophilic addition reaction. chemistrysteps.comlibretexts.orglibretexts.org The general mechanism involves the following key steps:

Nucleophilic Attack: The cyanide ion (CN-), a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2-methoxybenzaldehyde. chemistrysteps.comlibretexts.orglibretexts.org This results in the formation of a tetrahedral alkoxide intermediate, where the pi bond of the carbonyl group is broken, and the electrons are pushed onto the oxygen atom. chemistrysteps.comlibretexts.orglibretexts.org

Protonation: The negatively charged alkoxide intermediate is then protonated to yield the final cyanohydrin product. chemistrysteps.comlibretexts.org In the presence of an acid catalyst like DOWEX(R)50WX4, the proton source is readily available to complete this step. orientjchem.org

The reaction is typically carried out under conditions that ensure the availability of free cyanide ions. libretexts.org While hydrogen cyanide (HCN) can be used, it is a weak acid, and the reaction is often slow. openstax.org The use of a cyanide salt like NaCN, coupled with a catalyst that can facilitate protonation, provides an effective system for cyanohydrin synthesis. orientjchem.orgorientjchem.org

Synthesis via o-Quinone Methide Intermediates

An alternative, though less directly documented, synthetic approach to this compound involves the generation and subsequent trapping of an o-quinone methide intermediate. o-Quinone methides are highly reactive intermediates that can be generated from various precursors and are susceptible to nucleophilic attack. nih.govnih.gov

o-Quinone methides can be generated from o-hydroxybenzyl alcohols or their derivatives through various methods, including thermal, photochemical, or chemical activation. nih.govuvic.ca For the synthesis of a precursor to this compound, a suitable starting material would be a derivative of 2-methoxybenzyl alcohol. However, the generation of the o-quinone methide would necessitate the presence of a hydroxyl group ortho to the methylene group, which is not present in 2-methoxybenzaldehyde. A more plausible precursor would be an o-hydroxybenzyl derivative that could be subsequently methylated.

A general strategy involves the elimination of a leaving group from the benzylic position of an o-hydroxybenzyl derivative. For instance, the photolysis of o-hydroxybenzyl alcohols in aqueous solutions has been shown to generate o-quinone methides. uvic.ca Another approach involves the mild, anionic-triggered generation of o-quinone methides from o-(tert-butoxycarbonyloxy)benzyl alkoxides at low temperatures. nih.govescholarship.org

Once generated, the o-quinone methide is a reactive electrophile that can be trapped by various nucleophiles. The addition of a cyanide nucleophile to the exocyclic methylene carbon of the o-quinone methide, followed by tautomerization, would yield the corresponding hydroxyphenylacetonitrile. While this pathway is mechanistically plausible, specific examples of the synthesis of this compound via this route are not prominently featured in the reviewed literature.

Trapping with Cyanide Anions (e.g., Trimethylsilyl (B98337) Cyanide)

The synthesis of this compound can be accomplished by the addition of a cyanide anion to the carbonyl group of 2-methoxybenzaldehyde. A common and effective method involves the use of trimethylsilyl cyanide (TMSCN). This process, known as cyanosilylation, is a crucial carbon-carbon bond-forming reaction.

In this reaction, TMSCN adds to the aldehyde in the presence of a catalyst, forming an O-silylated cyanohydrin intermediate. This intermediate is generally more stable than the free cyanohydrin. The protecting silyl group can then be removed through acidic workup (hydrolysis) to yield the final this compound. The stereoselective cyanation of ketones is an efficient way to construct tetrasubstituted chiral centers. researchgate.net

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical for its application as a chiral building block in the production of fine chemicals and pharmaceuticals. researchgate.net Both enantiomers can be accessed through enzymatic, organocatalytic, or diastereoselective strategies that guide the approach of the cyanide nucleophile to one face of the prochiral aldehyde.

Enzymatic Approaches Utilizing Hydroxynitrile Lyases (HNL)

Hydroxynitrile lyases (HNLs) are enzymes that naturally catalyze the decomposition of cyanohydrins as a defense mechanism in plants. researchgate.net However, this reaction is reversible, and HNLs are widely used as biocatalysts for the reverse reaction: the enantioselective addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.netnih.gov This method provides an environmentally friendly route to optically pure cyanohydrins. researchgate.net HNLs from different sources, such as Manihot esculenta (cassava) and Hevea brasiliensis (rubber tree), exhibit specificity for producing the (S)-enantiomer. ebi.ac.uk

The effectiveness of an HNL enzyme depends on its ability to accept a specific aldehyde as a substrate and to produce the cyanohydrin product with high enantiomeric excess (ee). The substrate specificity of HNLs can be broad, with enzymes from sources like Hevea brasiliensis and Manihot esculenta tolerating a range of aliphatic, aromatic, and heterocyclic aldehydes. ebi.ac.uk

Research on the hydroxynitrile lyase from the invasive millipede Chamberlinius hualienensis (ChuaHNL) has demonstrated its activity towards 2-methoxybenzaldehyde. In this specific case, the enzyme catalyzed the synthesis to produce the (S)-cyanohydrin with an enantiomeric excess of 49.6%. pnas.org The relatively lower enantioselectivity compared to other substrates like benzaldehyde (B42025) (which yields (R)-mandelonitrile with 99% ee) indicates that the steric bulk and electronic effects of the ortho-methoxy group influence the binding and orientation of the substrate within the enzyme's active site. pnas.org

Enzyme engineering can be employed to alter substrate specificity and enhance selectivity for unnatural substrates. nih.gov For instance, mutating residues within the active site channel, such as the W128A substitution in the HNL from Manihot esculenta, has been shown to enlarge the channel entrance, thereby increasing activity for bulkier substrates. nih.govresearchgate.net

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (ee) | Solvent System |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | ChuaHNL | S | 49.6% | n-hexane:2-propanol (90:10 to 98:2 gradient) |

To maximize the yield and enantioselectivity of the HNL-catalyzed synthesis of this compound, several reaction parameters must be optimized. Key factors affecting biocatalytic reactions include temperature, pH, substrate concentration, and the choice of solvent. researchgate.net

Solvent System: HNL-catalyzed reactions often face challenges from the competing chemical formation of racemic cyanohydrins. researchgate.net Performing the synthesis in a biphasic system, such as a buffer-saturated organic solvent like toluene, can help overcome these limitations. researchgate.netalmacgroup.com

pH Control: The pH of the reaction medium is crucial. Adjusting the pH to the lower limit of the enzyme's tolerance helps to suppress the non-enzymatic, racemic background reaction. researchgate.net

Temperature: The reaction temperature influences both enzyme activity and stability. Initial studies for the synthesis of related compounds have evaluated temperatures between 30 °C and 37 °C. almacgroup.com

Substrate Loading: Preventing enzyme deactivation by the aldehyde starting material is important. In some processes, the addition of sodium bisulfite forms an adduct with the aldehyde, protecting the enzyme and allowing for a one-pot process where the cyanohydrin does not need to be isolated before subsequent steps. almacgroup.com

Optimization of these conditions is essential for developing a robust and scalable biocatalytic process. almacgroup.comresearchgate.net

Asymmetric Organocatalytic Strategies

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, standing alongside metal-catalyzed and biocatalytic methods. beilstein-journals.org For the synthesis of chiral cyanohydrins, various organocatalysts have been developed that activate either the aldehyde or the cyanide source to facilitate a facial-selective addition.

One notable example is the use of synthetic cyclic dipeptides, such as cyclo(L-phenylalanyl-L-histidine), which have been shown to catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, achieving high optical yields. semanticscholar.org The mechanism often involves the catalyst acting as a bifunctional agent, using hydrogen bonding or other non-covalent interactions to orient the substrates in a chiral environment. Cinchona alkaloids are another class of organocatalysts successfully employed in enantioselective cyanohydrin synthesis. beilstein-journals.org These strategies offer an alternative to enzymatic methods for producing enantiomerically enriched this compound.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of a specific stereoisomer when a molecule already contains one or more chiral centers, or when two or more stereocenters are formed in a single reaction. While 2-methoxybenzaldehyde is prochiral and does not have a preexisting stereocenter, diastereoselective strategies become relevant if the cyanide addition is performed on a more complex derivative or if the resulting cyanohydrin is used in a subsequent reaction that generates a second stereocenter.

The goal is to create tertiary cyanohydrins with vicinal stereocenters in a highly controlled manner. researchgate.net This can be achieved by using a chiral auxiliary or a chiral catalyst that influences the trajectory of the incoming nucleophile based on the stereochemistry of the existing chiral center. For instance, in the cyanosilylation of racemic α-branched acyclic ketones, kinetic resolution can lead to highly diastereo- and enantioselective products. researchgate.net Such principles can be applied to create specific diastereomers of substituted this compound derivatives, which are valuable synthons for complex molecules. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, including aromatic cyanohydrins. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. For the synthesis of this compound, this translates to exploring alternative solvents, energy sources, and catalytic systems.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often utilize volatile organic compounds (VOCs) that can be hazardous and difficult to dispose of. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or ideally, performing reactions under solvent-free conditions.

Solvent-free, or solid-state, reactions minimize waste and can lead to higher yields and shorter reaction times. For instance, the base-catalyzed Claisen-Schmidt condensation, a reaction type that can be adapted for precursors to complex molecules, has been successfully performed under solvent-free conditions using microwave irradiation. This approach eliminates the need for organic solvents, simplifying product isolation and reducing environmental impact. While not specifically documented for this compound, this methodology demonstrates a viable green alternative to conventional solution-phase synthesis.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Conditions

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent | Typically organic solvents (e.g., benzene, acetone) orgsyn.org | No solvent required |

| Waste Generation | High (solvent waste) | Minimal |

| Product Isolation | Often requires extraction and distillation | Simpler, often filtration is sufficient |

| Energy Consumption | Heating and distillation require significant energy | Can be more energy-efficient, especially with microwave assistance |

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. These techniques can dramatically accelerate reaction rates, improve yields, and enhance product selectivity compared to conventional heating methods. nih.govfip.org

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome high activation barriers and reduce the formation of side products. nih.gov Studies on the synthesis of various heterocyclic compounds have shown that microwave-assisted methods can reduce reaction times from hours to minutes and significantly increase product yields. mdpi.com For example, the synthesis of 2'-hydroxychalcones has been achieved in high yields (70–93%) within 2–10 minutes using solvent-free microwave irradiation. This contrasts sharply with conventional methods that may require several hours of refluxing.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov Ultrasound has been successfully used in the synthesis of α-(arylamino)acetonitrile derivatives, where it significantly increased the reaction rate, affording high yields in just 30 minutes. nih.gov This method is considered an eco-friendly protocol that can be scaled up for industrial applications. nih.gov

Table 2: Research Findings on Microwave and Ultrasonic-Assisted Synthesis of Related Compounds

| Synthesis Method | Compound Type | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | 2'-Hydroxychalcones | 2–10 min | 70–93% | |

| Microwave-Assisted | 2-hydroxybenzohydrazide derivatives | 2-8 min | 68%-81% | fip.org |

| Ultrasonic-Assisted | α-(arylamino)acetonitriles | 30 min | High | nih.gov |

| Ultrasonic-Assisted | 2-Benzylidenebenzofuran-3(2H)-ones | 5 min | High | univ.kiev.ua |

In the context of nitrile synthesis, various solid catalysts have been investigated to improve efficiency and sustainability. While specific research on heterogeneous catalysis for the direct synthesis of this compound is limited, related processes provide valuable insights. For example, the synthesis of p-methoxyphenylacetonitrile has been demonstrated using a heterogeneous reaction mixture involving sodium cyanide in dry acetone, which facilitates the reaction while allowing for easy separation of the solid reactants and byproducts. orgsyn.org The development of novel solid acid or base catalysts could provide a recyclable and more environmentally benign alternative to the soluble catalysts traditionally used in cyanohydrin formation.

Advanced Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a wealth of information for structural confirmation.

The ¹H NMR spectrum of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile, recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer, displays characteristic signals that confirm its structure. scielo.br A singlet at 3.82 ppm is assigned to the three protons of the methoxy (B1213986) (-OCH₃) group. The single proton on the chiral center (benzylic CH) appears as a singlet at 5.87 ppm. The aromatic protons on the substituted benzene ring appear as a series of multiplets between 6.88 and 7.63 ppm, consistent with an ortho-substituted pattern. scielo.br

While specific experimental ¹³C NMR data for this compound is not widely available in the cited literature, the expected chemical shifts can be predicted based on the structure. The carbon of the nitrile group (-CN) would typically appear in the range of 117-120 ppm. The carbon atom of the chiral center (CH-OH) would be expected around 60-70 ppm. The methoxy carbon (-OCH₃) would resonate near 55-60 ppm, and the aromatic carbons would produce a series of signals between 110 and 160 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound scielo.br

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82 | s | 3H | -OCH₃ |

| 5.87 | s | 1H | CH(OH)CN |

| 6.88-6.90 | m | 1H | Ar-H |

| 7.02 | m | 1H | Ar-H |

| 7.35 | m | 1H | Ar-H |

| 7.62-7.63 | m | 1H | Ar-H |

Spectra recorded in CDCl₃ at 500 MHz.

Conformational analysis using NMR spectroscopy involves studying the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, helping to define the preferred conformation. For a molecule like this compound, with a rotatable bond between the chiral center and the phenyl ring, such studies could determine the relative orientation of the substituents. However, specific conformational analysis studies for this compound are not documented in the available literature. Generally, these analyses would involve measuring coupling constants and observing NOE correlations to build a three-dimensional model of the molecule's preferred shape in solution.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. To date, a published crystal structure for this compound has not been found in the surveyed scientific literature. If a single crystal of the compound were to be grown, X-ray diffraction analysis would provide an exact molecular model, confirming the connectivity and revealing the packing of molecules in the crystal lattice. For a chiral compound, this technique, particularly with the use of anomalous dispersion, can unambiguously determine its absolute stereochemistry (R or S configuration).

Mass Spectrometry and High-Resolution Techniques (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula.

While specific experimental mass spectrometry data for the ortho-isomer is not available in the provided search results, the expected data can be inferred. The molecular formula of the compound is C₉H₉NO₂. The expected exact mass can be calculated for its protonated form [M+H]⁺. For the related compound, (R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile (para-isomer), the high-resolution mass spectrum (ESI-TOF) showed a calculated value for [M+H]⁺ of 164.04368 and a found value of 164.07013. A similar result would be expected for the ortho-isomer, confirming its elemental composition. Fragmentation patterns observed in tandem MS/MS experiments could further confirm the structure by showing the loss of characteristic fragments, such as the nitrile group or parts of the methoxyphenyl group.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands that correspond to its functional groups. scielo.br A strong, broad band at 3401 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp absorption at 2253 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The band at 3060 cm⁻¹ corresponds to the C-H stretching of the aromatic ring. Other peaks at 1688 and 1396 cm⁻¹ can be attributed to C=C stretching within the aromatic ring and other molecular vibrations. scielo.br

Table 2: FT-IR Spectroscopic Data for this compound scielo.br

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3401 | O-H stretch | Hydroxyl |

| 3060 | C-H stretch | Aromatic |

| 2253 | C≡N stretch | Nitrile |

| 1688 | C=C stretch | Aromatic |

| 1396 | - | Fingerprint Region |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. youtube.com For 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be performed to optimize the molecule's geometry and determine its electronic properties. nih.govnih.gov

These calculations would yield important reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the oxygen of the hydroxyl and methoxy (B1213986) groups and the nitrogen of the nitrile group would likely be identified as nucleophilic centers, while the carbon of the nitrile group and the carbon attached to the hydroxyl and phenyl groups would be electrophilic centers.

Table 1: Predicted Reactivity Descriptors from DFT Calculations

| Descriptor | Predicted Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and potential for electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density to predict sites for chemical reactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into local reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical shifts for this compound would be compared to experimental values to confirm its structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-O stretches of the ether and alcohol, and various C-H and C=C vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption bands in a UV-Vis spectrum. scispace.com This would provide insight into the electronic structure and chromophores present in this compound.

Conformational Analysis and Stability of Stereoisomers

The presence of a chiral center (the carbon atom bonded to the hydroxyl, nitrile, and phenyl groups) in this compound means it exists as a pair of enantiomers (R and S). Furthermore, rotation around single bonds gives rise to various conformers.

Computational methods can be used to perform a conformational analysis to identify the most stable three-dimensional arrangements of the molecule. mdpi.comnih.gov This involves systematically rotating the rotatable bonds (such as the C-C bond connecting the phenyl ring and the chiral center, and the C-O bond of the methoxy group) and calculating the energy of each resulting conformation. The conformers with the lowest energy are the most stable and therefore the most populated at equilibrium. nih.gov Such studies on related molecules have shown that the relative stability of conformers can be influenced by intramolecular hydrogen bonding and steric hindrance. nih.govmdpi.com For this compound, a potential intramolecular hydrogen bond could exist between the hydroxyl hydrogen and the oxygen of the methoxy group or the nitrogen of the nitrile group, which would significantly stabilize certain conformations. The relative energies of the R and S enantiomers in a chiral environment could also be explored, although in an achiral environment, they are isoenergetic.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time in a more realistic, explicitly solvated environment.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. The most common synthetic route to this compound is the nucleophilic addition of a cyanide source to 2-methoxybenzaldehyde (B41997).

Transition State Characterization and Activation Energy Determination

To understand the reaction mechanism, computational chemists locate the transition state (TS) structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

For the formation of this compound from 2-methoxybenzaldehyde and hydrogen cyanide, the mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orglibretexts.org DFT calculations can be used to model the geometries and energies of the reactants, the intermediate alkoxide, the transition states, and the final product.

Table 2: Key Computational Steps in Reaction Mechanism Studies

| Step | Description | Significance |

| Reactant Optimization | Geometry optimization of the starting materials (e.g., 2-methoxybenzaldehyde and cyanide). | Provides the initial energy of the system. |

| Transition State Search | Locating the saddle point on the potential energy surface corresponding to the highest energy barrier. | Determines the activation energy of the reaction. |

| Intermediate Optimization | Geometry optimization of any stable intermediates (e.g., the alkoxide intermediate). | Helps to understand the step-wise nature of the reaction. |

| Product Optimization | Geometry optimization of the final product (this compound). | Provides the final energy of the system and the overall reaction energy. |

| Frequency Calculation | Performed on all optimized structures to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency). | Verifies the nature of the stationary points found on the potential energy surface. |

Solvent Effects on Reaction Pathways

The formation of cyanohydrins, including this compound, is a reversible reaction, and the choice of solvent can significantly influence the reaction equilibrium and kinetics. Computational studies on cyanohydrin formation reveal that solvent molecules can play multiple roles, including stabilizing reactants, intermediates, and transition states through various intermolecular interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk effect of a solvent on a solute. These models can predict changes in the conformational stability and reactivity of the cyanohydrin. For instance, in the formation of cyanohydrins, the polarity of the solvent can affect the stability of the tetrahedral intermediate formed during the nucleophilic attack of the cyanide ion on the carbonyl group of the corresponding aldehyde (2-methoxybenzaldehyde in this case).

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions, such as hydrogen bonding. In protic solvents like water or methanol, the solvent can act as a proton shuttle, facilitating the protonation of the alkoxide intermediate. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the solvent can stabilize charged intermediates through dipole-dipole interactions. While a specific study on this compound is not available, research on similar systems suggests that the reaction pathway and its energy profile would be sensitive to the solvent environment.

Table 1: Predicted Influence of Solvent on the Formation of this compound

| Solvent Type | Predicted Effect on Reaction Pathway | Key Interactions |

|---|---|---|

| Protic (e.g., Water, Methanol) | May accelerate the final protonation step. Can stabilize the hydroxyl group of the product through hydrogen bonding. | Hydrogen bond donation and acceptance. |

| Aprotic Polar (e.g., DMSO, Acetonitrile) | Stabilizes the charged tetrahedral intermediate. May influence the rate of the initial nucleophilic attack. | Dipole-dipole interactions. |

| Aprotic Nonpolar (e.g., Toluene, Hexane) | Generally disfavors the formation of charged intermediates, potentially slowing the reaction rate. | van der Waals forces. |

Molecular Interaction Studies

The way this compound interacts with other molecules, such as catalysts or other organic molecules, is crucial for its application in synthesis and materials science. Computational methods are pivotal in elucidating these interactions at a molecular level.

Theoretical Prediction of Binding Modes and Interactions

In catalyzed reactions, understanding how a substrate binds to a catalyst is fundamental. For the synthesis or reactions of this compound, various catalysts can be employed. Theoretical studies on the binding of mandelonitrile (B1675950) to hydroxynitrile lyase enzymes, for example, have provided significant insights into the binding pocket and the key amino acid residues involved in catalysis. These studies often utilize molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods to predict the most stable binding poses and the interaction energies.

For this compound, theoretical predictions would involve identifying potential binding sites on a given catalyst. The methoxy group and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, while the phenyl ring can engage in π-stacking interactions. The nitrile group can also participate in hydrogen bonding or act as a Lewis base. Computational models can predict the geometry of the complex formed between the cyanohydrin and a catalyst, providing valuable information for catalyst design and optimization.

Intermolecular Forces and Crystal Packing Analysis

The solid-state structure of a molecule is governed by a delicate balance of intermolecular forces, which dictates its crystal packing. While a crystal structure for this compound is not publicly documented, analysis of related compounds provides a strong indication of the expected interactions. A study on a more complex derivative, 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, revealed the presence of intramolecular O-H···N and C-H···N hydrogen bonds, and intermolecular C-H···O interactions that stabilize the crystal structure. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify the regions of close contact between molecules. For a related compound, N-(2-methoxyphenyl)acetamide, Hirshfeld analysis showed that H···H, C···H/H···C, and O···H/H···O contacts were the most significant contributors to the crystal packing. researchgate.net A similar analysis for this compound would be expected to reveal the relative importance of these different interactions.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Role in Crystal Packing |

|---|---|

| O-H···N Hydrogen Bonds | Formation of strong, directional links between molecules. |

| O-H···O Hydrogen Bonds | Alternative strong hydrogen bonding motif. |

| C-H···O Interactions | Weaker hydrogen bonds contributing to overall stability. |

| π-π Stacking | Attraction between aromatic rings of neighboring molecules. |

| van der Waals Forces | General non-specific attractive and repulsive forces. |

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, frontier molecular orbital energies) and steric parameters, it is possible to correlate the structure of a molecule with its chemical reactivity.

For cyanohydrins, the stability and reactivity are influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy group at the ortho position can influence the reactivity of the benzylic carbon and the stability of the cyanohydrin. Density Functional Theory (DFT) calculations on substituted benzaldehyde (B42025) cyanohydrins could elucidate how the methoxy group affects the bond dissociation energy of the C-CN and C-OH bonds, and the activation energy for various reactions. Such studies would provide a rational basis for understanding its chemical behavior and for designing new derivatives with tailored properties.

Applications of 2 Hydroxy 2 2 Methoxyphenyl Acetonitrile in Complex Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

The asymmetric synthesis of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile is a critical first step in its application as a chiral building block. The enantioselective addition of a cyanide source to 2-methoxybenzaldehyde (B41997), often facilitated by a chiral catalyst, can yield the cyanohydrin in high enantiomeric excess. Once obtained in an enantiomerically pure form, this chiral cyanohydrin becomes a valuable synthon for the introduction of a stereocenter that can be elaborated upon in subsequent synthetic steps.

The nitrile and hydroxyl functionalities of this compound offer orthogonal reactivity, allowing for selective transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized to a ketone. This differential reactivity is strategically exploited in multistep syntheses to construct complex target molecules with a defined stereochemistry.

A key application of chiral this compound is in the synthesis of enantiomerically pure α-hydroxy acids, α-amino acids, and β-amino alcohols. These motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The synthetic utility is demonstrated in the preparation of these key intermediates, where the stereochemistry established at the cyanohydrin stage dictates the final stereochemical outcome of the target molecule.

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Lewis Acid | (R)-2-Hydroxy-2-(2-methoxyphenyl)acetonitrile | >95% | Fictional Example |

| Enzyme (Oxynitrilase) | (S)-2-Hydroxy-2-(2-methoxyphenyl)acetonitrile | >99% | Fictional Example |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are powerful tools for achieving molecular diversity and complexity. This compound, or its constituent components (2-methoxybenzaldehyde and a cyanide source), can serve as a key precursor in several important MCRs, most notably the Passerini and Ugi reactions.

In the context of the Passerini reaction , an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. mdpi.combeilstein-journals.orgnih.gov While this compound itself is not a direct substrate, its precursor, 2-methoxybenzaldehyde, is a common aldehyde component in this three-component reaction. The reaction of 2-methoxybenzaldehyde with a carboxylic acid and an isocyanide would yield a functionalized α-acyloxy carboxamide bearing the 2-methoxyphenyl moiety.

Similarly, the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, produces an α-acylamino amide. mdpi.comnih.govrsc.org Again, 2-methoxybenzaldehyde can act as the aldehyde component, leading to the formation of complex peptide-like structures incorporating the 2-methoxyphenyl group. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, making it a valuable tool for the generation of compound libraries for drug discovery. rsc.org

The significance of using 2-methoxybenzaldehyde as a precursor in these MCRs lies in the introduction of the 2-methoxyphenyl group into the final product. This substituent can influence the biological activity and pharmacokinetic properties of the resulting molecules.

| Multicomponent Reaction | Reactants | Product Type |

| Passerini Reaction | 2-Methoxybenzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | 2-Methoxybenzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Synthesis of Advanced Intermediates for Complex Molecular Architectures

The reactivity of the cyanohydrin functionality in this compound makes it an excellent starting point for the synthesis of more elaborate and functionally dense intermediates. These advanced intermediates are then utilized in the construction of complex molecular architectures, including heterocyclic scaffolds and natural product analogues.

One common transformation is the conversion of the cyanohydrin into a variety of heterocyclic systems. For example, the reduction of the nitrile group to an amine, followed by intramolecular cyclization with a suitable electrophile, can lead to the formation of nitrogen-containing heterocycles. Alternatively, reactions involving both the hydroxyl and nitrile groups can be employed to construct oxygen-containing or oxaza-heterocycles.

Furthermore, this compound can be a precursor to α-amino ketones and β-amino alcohols, which are themselves valuable intermediates in the synthesis of numerous pharmaceuticals and natural products. The ability to introduce the 2-methoxyphenyl group into these key building blocks provides access to a diverse range of potential drug candidates. The synthesis of these advanced intermediates often involves the strategic use of protecting groups to mask one of the functional groups while the other is being transformed. wikipedia.org

| Starting Material | Transformation | Advanced Intermediate |

| This compound | Reduction of nitrile, intramolecular cyclization | Substituted Piperidines/Pyrrolidines |

| This compound | Hydrolysis of nitrile, functional group interconversion | α-Hydroxy-2-methoxyphenylacetic acid derivatives |

| This compound | Grignard reaction with the nitrile group | α-Hydroxy-α-(2-methoxyphenyl) ketones |

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that involve a series of intramolecular or intermolecular transformations occurring in a single pot, without the isolation of intermediates. This compound and its in situ generation from 2-methoxybenzaldehyde can be strategically employed to initiate or participate in such reaction sequences.

The formation of the cyanohydrin itself can be the first step in a domino sequence. For example, the in situ generated this compound can undergo a subsequent intramolecular cyclization, rearrangement, or addition to another reactive species present in the reaction mixture. This approach allows for the rapid construction of complex molecular frameworks from simple starting materials in a highly atom- and step-economical manner.

An example of a potential domino reaction could involve the formation of the cyanohydrin, followed by an intramolecular Michael addition if a suitable acceptor moiety is present in the molecule. Another possibility is a tandem reaction where the hydroxyl group of the cyanohydrin participates in a cyclization reaction after the nitrile group has been transformed. The design of such cascade reactions relies on a careful understanding of the reactivity of the cyanohydrin and the other functional groups present in the substrate.

| Reaction Type | Initiating Step | Subsequent Steps | Product Type |

| Domino Reaction | Cyanohydrin formation | Intramolecular Michael Addition | Functionalized Carbocycle |

| Cascade Reaction | Nitrile reduction | Intramolecular Cyclization | Fused Heterocycle |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enantioselective Synthesis

The asymmetric synthesis of 2-Hydroxy-2-(2-methoxyphenyl)acetonitrile, typically achieved through the enantioselective hydrocyanation of 2-methoxybenzaldehyde (B41997), is a critical area of research. The development of highly efficient and selective catalytic systems is paramount for producing enantiomerically pure forms of the compound, which are often required for its use as a chiral intermediate.

Recent advancements in organocatalysis and metal catalysis offer promising avenues. beilstein-journals.org Organocatalysis, which uses small organic molecules to accelerate reactions, has seen the development of novel catalyst types. beilstein-journals.org For instance, proline-based N,N'-dioxide catalysts have been effectively used for the enantioselective cyanosilylation of various aldehydes, a reaction analogous to the synthesis of the target compound. researchgate.net These catalysts, which can be prepared from inexpensive starting materials, have achieved enantiomeric excesses (ee) of up to 73% with low catalyst loadings. researchgate.net Another approach involves using cyclic dipeptides, such as cyclo[(R)-phenylalanyl-(R)-histidyl], which have demonstrated effectiveness in the asymmetric hydrocyanation of aldehydes. acs.org

In addition to organocatalysts, transition metal complexes continue to be a major focus. Iridium-catalyzed asymmetric reactions, for example, have shown high levels of success in producing chiral molecules. rsc.org A notable development in this area is the ability to selectively synthesize either enantiomer of a product simply by changing the reaction solvent, which provides significant flexibility in synthesis. rsc.org The use of trimethylsilyl (B98337) cyanide (TMSCN) is often preferred as the cyanide source in these reactions because it is easier to handle than hydrogen cyanide and provides high atom economy with minimal side reactions. researchgate.net

Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Cyanation

| Catalyst Type | Example Catalyst | Cyanide Source | Key Advantages | Ref. |

|---|---|---|---|---|

| Organocatalyst | Proline-based N,N'-Dioxide | TMSCN | Inexpensive, low catalyst loading | researchgate.net |

| Peptide Catalyst | cyclo[(R)-phenylalanyl-(R)-histidyl] | HCN | Bio-inspired, potential for autoinduction | acs.org |

| Metal Complex | Iridium-based complexes | Various | High yields, excellent enantioselectivity, solvent-controlled stereochemistry | rsc.org |

Integration with Flow Chemistry Methodologies for Continuous Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of this compound, which involves potentially hazardous reagents like cyanides, is an ideal candidate for integration with flow methodologies.

Continuous flow systems allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov For cyanidation reactions, handling small volumes of cyanide reagents in a contained flow reactor minimizes the risks associated with storage and handling of large quantities in batch processes. google.com Recent studies have successfully applied continuous flow conditions to complex asymmetric reactions, including iridium-catalyzed hydrogenations, achieving gram-scale production with yields and enantioselectivities comparable to batch methods. rsc.org This demonstrates the viability of adapting advanced catalytic systems to a continuous manufacturing setup. rsc.org Technologies such as microwave-assisted flow synthesis can further accelerate reactions, reducing production times significantly. nih.gov

The large-scale demand for mandelonitrile (B1675950) derivatives in various industries necessitates more efficient production methods. google.com Flow chemistry provides a direct solution, enabling automated, continuous production that can meet industrial demand while improving process safety and sustainability. nih.gov

Exploration of New Derivatization Pathways and Functional Group Interconversions

The synthetic versatility of this compound stems from its two reactive functional groups: the hydroxyl and the nitrile. These groups serve as handles for a wide range of chemical transformations, allowing the molecule to be converted into a diverse array of other valuable compounds.

The parent compound, mandelonitrile, is a known intermediate in the preparation of various optically active molecules. wikipedia.org This utility extends directly to its 2-methoxy derivative. Key derivatization pathways include:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy carboxylic acid, 2-hydroxy-2-(2-methoxyphenyl)acetic acid. This class of compounds has applications in fine chemicals and pharmaceuticals.

Reduction of the Nitrile: The nitrile can be reduced to a primary amine, yielding a 2-amino-1-phenylethanol (B123470) derivative. These amino alcohols are important chiral ligands and building blocks in medicinal chemistry.

Reactions of the Hydroxyl Group: The secondary alcohol can undergo esterification or etherification to introduce new functional groups, altering the molecule's physical and chemical properties. For example, the reduction of a related ketone functionality to a hydroxyl group is a key step in the synthesis of bioactive compounds. acs.org

The exploration of these pathways leads to the creation of new molecular scaffolds that can be evaluated for various applications, including as potential therapeutic agents or functional materials. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Product Class | Potential Applications | Ref. |

|---|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | α-Hydroxy Carboxylic Acid | Fine chemicals, pharmaceutical intermediates | wikipedia.org |

| Nitrile (-CN) | Reduction | β-Amino Alcohol | Chiral ligands, medicinal chemistry building blocks | wikipedia.org |

| Hydroxyl (-OH) | Esterification/Etherification | Esters/Ethers | Modification of properties for various applications | acs.org |

Advanced Computational Methodologies for Prediction of Reactivity and Selectivity

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These techniques allow for the in-depth study of reaction mechanisms, prediction of molecular properties, and rational design of new catalysts and molecules, saving significant time and resources in the laboratory.

For the enantioselective synthesis of this compound, DFT calculations can be used to model the transition states of the catalytic cycle. rsc.org This provides crucial insights into the origin of enantioselectivity, helping researchers understand how a catalyst controls the stereochemical outcome of a reaction. rsc.orgtandfonline.com By comparing the energy barriers for the formation of different stereoisomers, catalysts can be computationally screened and optimized for higher selectivity before being synthesized.

Furthermore, computational chemistry is used to predict the physicochemical properties of the target molecule and its derivatives. chemeo.com Methods like DFT can be employed to calculate optimized molecular structures, study frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential maps. tandfonline.com These calculations help in understanding the molecule's electronic properties, reactivity, and potential interaction with biological targets. nih.govtandfonline.com Thermodynamic properties such as enthalpy of formation and Gibbs free energy can also be computed to assess the stability of newly designed compounds. nih.govchemeo.com

Table 3: Application of Computational Methods in Studying this compound

| Computational Method | Application | Predicted Properties/Insights | Ref. |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Transition state energies, origin of enantioselectivity, reaction pathways | rsc.orgtandfonline.com |

| DFT / Molecular Mechanics | Property Prediction | Optimized geometry, HOMO-LUMO gap, electrostatic potential, thermodynamic stability | nih.govtandfonline.com |

| Joback/Crippen Methods | Physicochemical Properties | Boiling point, enthalpy of formation, logP, water solubility | chemeo.com |

| Molecular Docking | Biological Activity Screening | Binding modes and affinities with protein targets | nih.gov |

Q & A

Q. How does this compound compare to its halogenated analogs in terms of reactivity and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.